molecular formula C11H16N5O7P B12922774 2-Methyladenosine 5'-(dihydrogen phosphate) CAS No. 39923-67-6

2-Methyladenosine 5'-(dihydrogen phosphate)

Cat. No.: B12922774
CAS No.: 39923-67-6
M. Wt: 361.25 g/mol
InChI Key: DEYSCYWEHGTTSA-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyladenosine 5’-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine monophosphate, where the adenosine molecule is methylated at the 2’ position. This modification can influence the molecule’s stability, recognition by enzymes, and overall function in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyladenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of 2-Methyladenosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyladenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydroxide ions, amines.

Major Products Formed

Scientific Research Applications

2-Methyladenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyladenosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methylation at the 2’ position can affect the recognition of the nucleoside by enzymes involved in RNA processing and modification. This can lead to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-monophosphate: The parent compound without the methyl group.

    2’-O-Methyladenosine 5’-monophosphate: Another methylated derivative with the methyl group at the 2’ position.

    2’-O-Methylguanosine 5’-monophosphate: A similar compound with a different base.

Uniqueness

2-Methyladenosine 5’-(dihydrogen phosphate) is unique due to its specific methylation pattern, which can confer distinct biological properties. This modification can enhance the stability of RNA molecules and influence their interactions with proteins and other nucleic acids .

Properties

CAS No.

39923-67-6

Molecular Formula

C11H16N5O7P

Molecular Weight

361.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O7P/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(18)7(17)5(23-11)2-22-24(19,20)21/h3,5,7-8,11,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

DEYSCYWEHGTTSA-IOSLPCCCSA-N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.